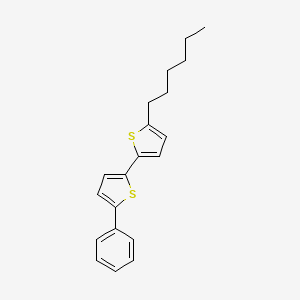![molecular formula C20H17NO3 B12615696 2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan CAS No. 918429-37-5](/img/structure/B12615696.png)
2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan ist eine organische Verbindung, die zur Klasse der Furanderivate gehört. Diese Verbindung ist durch das Vorhandensein eines Furanrings gekennzeichnet, der mit 4-Methylphenyl- und 2-Nitroethenylgruppen substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Reaktion von 4-Methylbenzaldehyd mit Nitroethan in Gegenwart einer Base, um das Nitroalken-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter sauren Bedingungen einer Cyclisierungsreaktion mit Furan unterzogen, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Piperidin oder Ammoniumacetat.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Prozess wäre auf höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Fließreaktoren und automatisierte Systeme zum Einsatz kommen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan typically involves the reaction of 4-methylbenzaldehyde with nitroethane in the presence of a base to form the nitroalkene intermediate. This intermediate is then subjected to a cyclization reaction with furan under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.
Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, um entsprechende Amine oder Alkohole zu bilden.
Substitution: Die aromatischen Ringe können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffgas, Palladiumkatalysator.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Salpetersäure, Schwefelsäure, Halogene.
Hauptprodukte, die gebildet werden
Oxidation: Amine.
Reduktion: Alkohole.
Substitution: Nitroderivate, halogenierte Verbindungen.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Entwicklung komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird aufgrund seiner einzigartigen chemischen Struktur auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Nitrogruppe kann einer Bioreduktion unterzogen werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren können, was zu verschiedenen biologischen Wirkungen führt. Der Furanring und die aromatischen Substituenten tragen zur Gesamtreaktivität der Verbindung und ihrer Wechselwirkung mit biologischen Molekülen bei.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and aromatic substituents contribute to the compound’s overall reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate .
- 2-Methyl-2-(4-methylphenyl)morpholine .
Einzigartigkeit
2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen.
Eigenschaften
CAS-Nummer |
918429-37-5 |
|---|---|
Molekularformel |
C20H17NO3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan |
InChI |
InChI=1S/C20H17NO3/c1-14-3-7-16(8-4-14)19(21(22)23)13-18-11-12-20(24-18)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
InChI-Schlüssel |
UNYPHWPWPLDOCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C3=CC=C(C=C3)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


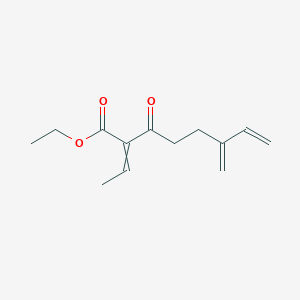

![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
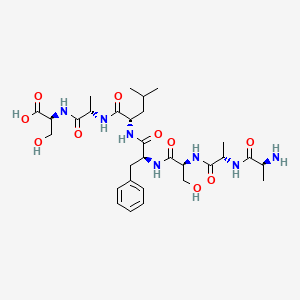
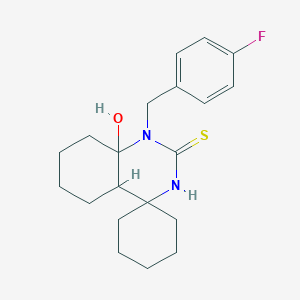
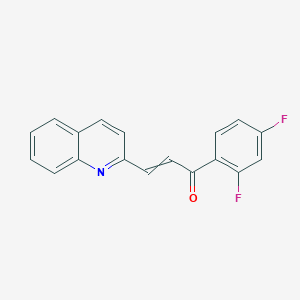
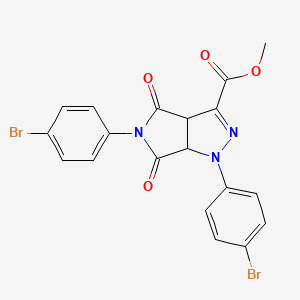
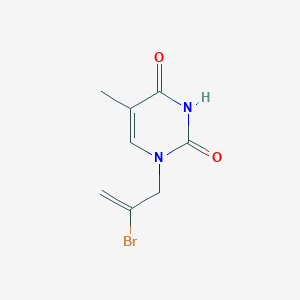
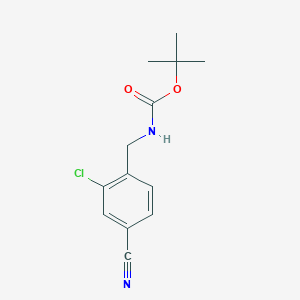
![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
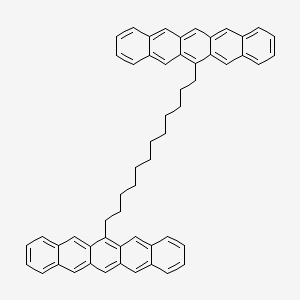
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
